molecular formula C7H14ClNO3 B105135 Ethyl 3-amino-3-ethoxyacrylate hydrochloride CAS No. 34570-16-6

Ethyl 3-amino-3-ethoxyacrylate hydrochloride

Cat. No.: B105135
CAS No.: 34570-16-6
M. Wt: 195.64 g/mol
InChI Key: JYGHNNMPKVPTKF-IPZCTEOASA-N
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Description

Ethyl 3-amino-3-ethoxyacrylate hydrochloride (CAS 34570-16-6) is a non-aromatic ester hydrochloride with the molecular formula C₇H₁₄ClNO₃ and a molecular weight of 195.64 g/mol . It is a white to off-white powder with a melting point of 103–105°C and is typically stored at 2–8°C under inert conditions to prevent degradation . The compound is widely utilized in organic synthesis, particularly as a reagent for preparing pyridine carboxamides, which act as c-Jun NH₂-terminal kinase (JNK) inhibitors . Its reactivity stems from the amino and ethoxyacrylate groups, enabling nucleophilic substitutions and cyclization reactions.

Key synonyms include:

  • (1,3-Diethoxy-3-oxoprop-1-enyl)ammonium chloride
  • Ethyl (2E)-3-amino-3-ethoxyprop-2-enoate chloride .

Safety data indicates irritant properties (R36/37/38), necessitating precautions during handling .

Properties

IUPAC Name

ethyl (E)-3-amino-3-ethoxyprop-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h5H,3-4,8H2,1-2H3;1H/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGHNNMPKVPTKF-IPZCTEOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C/C(=O)OCC)/N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34570-16-6
Record name 2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester, hydrochloride (1:1)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Trifluoromethanesulfonic Acid-Catalyzed Synthesis

A patent by CN104926717A details a one-pot synthesis using 2-aminopyridine and ethyl acrylate in anhydrous ethanol, catalyzed by trifluoromethanesulfonic acid. Key steps include:

  • Reaction Setup : Nitrogen atmosphere, 120–160°C oil bath, 16–20 hours.

  • Workup : Petroleum ether washing under reduced pressure (0.09–0.1 MPa), followed by recrystallization in petrol ether/ethyl acetate (5:1).

This method achieves 80% yield and 99% purity, attributed to the catalyst’s high Brønsted acidity, which accelerates nucleophilic addition.

Palladium-Catalyzed Hydrogenation

EP0491477A1 discloses a hydrogenation route using 10% Pd-C to reduce nitro intermediates. For example, 3-amino-6-chloro-4,5-diethoxycarbonyl-2-methylpyridine is hydrogenated in ethyl acetate at 25°C under 3 bar H₂, yielding 74% of the target amine. The catalyst is recovered via filtration, reducing costs.

Acid-Catalyzed Esterification and Hydrolysis

CN109438237B outlines a novel approach using vinyl ethyl ether and trichloroacetyl chloride:

  • Step 1 : Vinyl ethyl ether is added to trichloroacetyl chloride at 20–40°C, forming an intermediate.

  • Step 2 : The intermediate reacts with triethylamine and ethanol (1:1.3 molar ratio) at 30°C.

  • Step 3 : Acid-catalyzed (potassium bisulfate) elimination at 80°C under nitrogen produces ethyl 3-ethoxyacrylate.

Hydrochlorination with concentrated HCl (0–5°C) finalizes the product, yielding 85.7% with 98.6% purity.

Purification and Isolation Techniques

Recrystallization

Recrystallization from petrol ether/ethyl acetate (5:1) removes unreacted ethyl acrylate and byproducts, enhancing purity to >99%.

Reduced-Pressure Distillation

Low-boiling byproducts (e.g., ethanol, trichloroacetyl chloride) are removed via distillation at <40°C and 0.09 MPa.

Column Chromatography

Silica gel chromatography (ethyl acetate/dichloromethane, 1:1) resolves geometric isomers, addressing cis/trans selectivity challenges.

Comparative Analysis of Methodologies

MethodCatalystTemperature (°C)Time (h)Yield (%)Purity (%)Source
Trifluoromethanesulfonic AcidCF₃SO₃H120–160188099
Pd-C Hydrogenation10% Pd-C25247497
Acid-Catalyzed EliminationKHSO₄80585.798.6

Challenges and Optimization Opportunities

Geometric Isomerism

The acrylate double bond enables cis/trans isomerism, complicating purification. Polar solvents (e.g., DMF) favor the trans isomer, which is pharmacologically active.

Catalyst Recovery

Homogeneous catalysts (e.g., CF₃SO₃H) require neutralization, generating waste. Heterogeneous alternatives (e.g., polystyrene-supported acids) are under exploration.

Environmental Impact

Waste streams containing Pd or chlorinated solvents necessitate costly treatment. Closed-loop systems with solvent recovery (e.g., ethanol distillation) reduce environmental footprint .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-ethoxyacrylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-amino-3-ethoxyacrylate hydrochloride serves as an essential building block in the synthesis of pharmaceuticals. Its unique structural properties enable its use in developing drugs targeting various health conditions, particularly neurological disorders. Notably, it is involved in synthesizing compounds that inhibit c-Jun NH2-terminal kinase, a critical enzyme implicated in cellular processes such as apoptosis and inflammation .

Case Study: c-Jun NH2-terminal Kinase Inhibitors

Research indicates that derivatives of this compound have shown promise as c-Jun NH2-terminal kinase inhibitors. These compounds may offer therapeutic benefits for diseases characterized by excessive inflammation or cell proliferation, such as cancer and autoimmune disorders .

Biochemical Research

In biochemical research, this compound is utilized to study enzyme activity and protein interactions. Its ability to participate in various chemical reactions allows researchers to explore complex biochemical pathways, enhancing the understanding of cellular mechanisms .

Application Example

Researchers have employed this compound in assays to investigate its effects on enzyme kinetics and protein binding affinities, providing insights into metabolic regulation and disease mechanisms .

Polymer Chemistry

The compound can also be incorporated into polymer formulations to enhance properties like flexibility and durability. This application is crucial in materials science, where tailored polymer characteristics are necessary for specific applications .

Table: Comparison of Polymer Properties

PropertyStandard PolymerPolymer with this compound
FlexibilityModerateHigh
DurabilityLowIncreased
Thermal StabilityModerateEnhanced

Diagnostic Applications

This compound plays a role in developing diagnostic agents, particularly for imaging techniques requiring specific binding properties. Its unique chemical structure allows it to interact selectively with biological targets, making it suitable for use in various diagnostic assays .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential in creating agrochemicals such as herbicides and pesticides. Its structural characteristics may contribute to developing more effective agricultural products that enhance crop yield and resistance to pests .

Research Insight

Studies have indicated that formulations incorporating this compound exhibit improved efficacy against specific pests compared to traditional agrochemicals .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between ethyl 3-amino-3-ethoxyacrylate hydrochloride and analogous compounds in terms of structure, applications, and physicochemical properties.

Table 1. Comparative Analysis of this compound and Analogues

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Purity (%) Storage Conditions
Ethyl 3-amino-3-ethoxyacrylate HCl (34570-16-6) C₇H₁₄ClNO₃ 195.64 Ethoxyacrylate backbone, amino group JNK inhibitor synthesis 95–98 2–8°C, inert atmosphere
Ethyl 3-amino-3-(3-methylphenyl)propanoate HCl (N/A) C₁₂H₁₆ClNO₂ 241.72 3-Methylphenyl substitution Intermediate for aromatic amines 95+ Not specified
Ethyl 2-amino-3-methoxypropanoate HCl (N/A) C₆H₁₄ClNO₃ 183.63 Methoxy group at C3, amino at C2 Amino acid derivatives, peptide synthesis 98 4°C
Ethyl 3-amino-1H-pyrrole-2-carboxylate HCl (N/A) C₇H₁₁ClN₂O₂ 190.63 Pyrrole ring, carboxylate ester Heterocyclic compound synthesis 95+ Not specified
Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate HCl (2126161-22-4) C₉H₁₈ClNO₂ 207.70 Cyclohexane backbone, stereospecific Chiral building block 95+ Not specified

Structural and Functional Differences

Backbone Variability: The parent compound features an ethoxyacrylate group, enabling conjugation and cyclization reactions . Ethyl 2-amino-3-methoxypropanoate HCl replaces the ethoxy group with a methoxy moiety, altering electronic effects and solubility .

Ring Systems: Ethyl 3-amino-1H-pyrrole-2-carboxylate HCl introduces a pyrrole ring, enabling participation in heterocyclic synthesis (e.g., kinase inhibitors or antimicrobial agents) .

Stereochemistry: The cyclohexane-based derivative (ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate HCl) offers stereochemical specificity for chiral drug synthesis, a feature absent in the parent compound .

Biological Activity

Ethyl 3-amino-3-ethoxyacrylate hydrochloride (EAEH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₇H₁₄ClNO₃
  • Molecular Weight : 195.64 g/mol
  • IUPAC Name : Ethyl 3-amino-3-ethoxyprop-2-enoate; hydrochloride
  • Solubility : Enhanced solubility in polar solvents due to its hydrochloride form, facilitating various biological assays.

EAEH exhibits biological activity primarily through its ability to act as a nucleophile , allowing it to participate in substitution reactions with various biological targets, including enzymes and proteins. This interaction can influence biochemical pathways and enzyme activities, making it a valuable compound for studying metabolic processes and drug development.

Biological Activities

  • Antimicrobial Properties : EAEH has shown potential antibacterial, antifungal, and antiviral activities. Its structural features enable it to interact with microbial enzymes, disrupting their functions.
  • Anticancer Activity : Research indicates that EAEH may inhibit the growth of cancer cells by interfering with specific signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated its inhibitory effects on various tumor cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : EAEH has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it has been noted for its interaction with vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth.

Case Study 1: Anticancer Activity

In a study examining the effects of EAEH on prostate cancer cell lines (PC-3), the compound demonstrated significant antiproliferative activity with an IC₅₀ value of approximately 1.48 μM, indicating potent inhibition compared to standard chemotherapeutics like Doxorubicin .

Case Study 2: Enzyme Interaction

EAEH was evaluated for its inhibitory action on VEGFR-2. Molecular docking studies revealed that EAEH binds effectively to the active site of VEGFR-2, forming critical hydrogen bonds with amino acid residues essential for enzyme function. The IC₅₀ value was reported at 0.56 μM, showcasing its potential as an antiangiogenic agent .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-ethoxyacrylateLacks the amino group; primarily a precursorSimpler structure; less versatile
Ethyl 3-amino-3-ethoxypropanoateReduction product; contains an additional carbon chainDifferent reactivity profile due to structural variation
Ethyl cyanoacetateContains a cyano group instead of an ethoxy groupExhibits different reactivity; used in different synthetic routes
Ethyl 4-amino-butanoateContains an amino group but differs in carbon chain lengthPotentially different biological activities

Synthesis Routes

EAEH can be synthesized through various methods, including:

  • Reaction of ethyl 3-ethoxyacrylate with ammonia in the presence of hydrochloric acid.
  • Other synthetic approaches involve using different reagents under controlled conditions to optimize yield and purity.

Q & A

Q. What analytical challenges arise in quantifying trace impurities (e.g., genotoxic nitrosamines)?

  • Methodological Answer :
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for sensitive detection of impurities at ppm levels .
  • Forced Degradation Studies : Expose to heat/light and profile degradation pathways using high-resolution mass spectrometry (HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-3-ethoxyacrylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-3-ethoxyacrylate hydrochloride

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